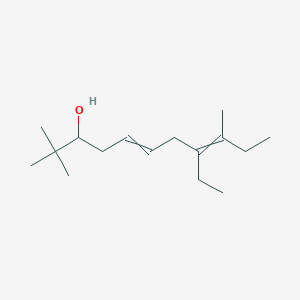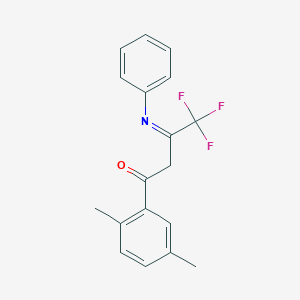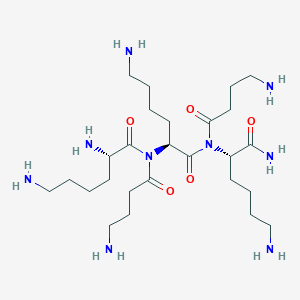
2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine is a heterocyclic compound featuring two pyrimidine rings connected by a sulfanylbut-2-enylsulfanyl linker. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of pyrimidine derivatives with sulfanylbut-2-enyl intermediates under controlled conditions. The reaction often requires catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the sulfanyl linkers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine rings .
Aplicaciones Científicas De Investigación
2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in medicinal chemistry and similar structural features.
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with biological activity.
2,4,6-Substituted Pyrimidines: A class of compounds with diverse applications in drug development.
Uniqueness
2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine is unique due to its specific sulfanylbut-2-enylsulfanyl linker, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
832690-71-8 |
|---|---|
Fórmula molecular |
C12H12N4S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(4-pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H12N4S2/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12/h1-8H,9-10H2 |
Clave InChI |
BVWKNCDRPFZNOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SCC=CCSC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)



![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)




![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
